(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGITYLFOIAYYJU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273566-86-1 | |
| Record name | (2R)-4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, with the CAS number 1273566-86-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 245.27 g/mol. The compound features a logP value of 0.62, indicating moderate lipophilicity, which is essential for biological interactions. Its polar surface area is 76 Ų, suggesting good solubility in aqueous environments, which is favorable for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.27 g/mol |
| LogP | 0.62 |
| Polar Surface Area (Ų) | 76 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis and Structure-Activity Relationship
The synthesis of this compound can be achieved through various methods including lipase-catalyzed lactamization. A notable method involves starting from methyl (2R)-glycidate and undergoing several steps to yield the desired compound with an overall yield of approximately 39% .
Structure-Activity Relationship (SAR) :
Research indicates that modifications to the oxazepane ring and the tert-butoxycarbonyl group can significantly influence the biological activity of related compounds. For instance, derivatives with different substituents on the oxazepane ring have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
- Antibacterial Screening : A study synthesized various thiazolidine derivatives and tested their antibacterial properties using the MTT assay against multiple bacterial strains. Compounds similar to this compound showed promising results with IC(50) values indicating strong antibacterial activity .
- Mechanistic Insights : The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of membrane integrity. This suggests that this compound may share similar mechanisms given its structural characteristics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with analogs in terms of molecular structure, stereochemistry, and functional groups.
Table 1: Structural Comparison of Key Compounds
Key Observations
Enantiomeric Pair (R vs. S) :
- The (R) and (S) enantiomers share identical molecular formulas but exhibit divergent biological activities due to stereochemical preferences in target binding .
- Enantiomer purity is critical in drug development, as highlighted by crystallographic methods like Rogers’s η parameter and Flack’s x parameter for chirality determination .
Boc-Protected vs. Aromatic Derivatives: The benzoic acid analog (C₁₇H₂₃NO₅) introduces an aromatic ring, increasing molecular weight (321.37 g/mol) and altering solubility.
Non-Chiral and Salt Forms: Racemic mixtures are cost-effective but unsuitable for enantioselective applications. Hydrochloride salts (e.g., 6-Methyl-1,4-oxazepan-6-ol hydrochloride) improve aqueous solubility, favoring pharmacokinetic optimization .
Research and Commercial Relevance
- Synthetic Utility : The Boc group enhances stability during multi-step syntheses, while the oxazepane ring’s flexibility aids in conformational tuning of drug candidates .
- Commercial Availability : Suppliers like GLPBIO and CymitQuimica offer the compound in varying quantities (1 mg to 1 kg), emphasizing its demand in high-throughput screening .
- Chiral Analysis : Tools like SHELX software are employed for crystal structure determination, ensuring accurate stereochemical assignments .
Preparation Methods
Key Steps in the Synthesis
- Starting Material: Methyl (2R)-glycidate, a chiral epoxide derivative.
- Lipase-Catalyzed Regioselective Lactamization: The pivotal step is a lipase-catalyzed regioselective intramolecular lactamization of an amino diester intermediate to form the seven-membered lactam ring. This enzymatic step ensures regio- and stereoselectivity, critical for obtaining the (R)-configuration in the product.
- Use of SpinChem Rotating Flow Cell Technology: This technology facilitates efficient enzyme recycling and simplifies the work-up process, enhancing the sustainability and scalability of the synthesis.
- N-Boc Protection: After lactam formation, the nitrogen atom is protected with a tert-butoxycarbonyl group to yield the N-Boc derivative.
- Chemoselective Borane Reduction: The lactam moiety is selectively reduced using borane reagents to afford the corresponding 4-tert-butyl 2-methyl (2R)-1,4-oxazepane-2,4-dicarboxylate.
- Hydrolysis: Final hydrolysis mediated by lithium bromide (LiBr) and triethylamine (Et3N) in wet acetonitrile converts the ester to the free carboxylic acid, yielding the target compound.
Reaction Scheme Summary
| Step | Transformation | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Starting from methyl (2R)-glycidate | - | - |
| 2 | Amino diester formation | Amino alcohol reagents | - |
| 3 | Lipase-catalyzed regioselective lactamization | Lipase enzyme, SpinChem flow cell | Regioselective, stereoselective |
| 4 | N-Boc protection | Boc2O, base | Efficient protection step |
| 5 | Borane reduction of lactam | Borane reagent | Chemoselective reduction |
| 6 | Hydrolysis of ester | LiBr, Et3N, wet acetonitrile | Final acid formation |
| 7 | Purification | Standard chromatographic methods | Overall 39% yield |
This sequence is notable for combining biocatalysis with traditional organic synthesis to achieve high selectivity and moderate yield.
Additional Preparation Notes and Formulation Data
While the above synthesis provides the route to the pure compound, practical preparation for experimental use often involves solution preparation and formulation considerations. For example, GlpBio provides detailed stock solution preparation tables and in vivo formulation guidelines for (R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid to facilitate biological testing.
Stock Solution Preparation Table
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.0771 | 20.3857 | 40.7714 |
| 5 mM Solution Volume (mL) | 0.8154 | 4.0771 | 8.1543 |
| 10 mM Solution Volume (mL) | 0.4077 | 2.0386 | 4.0771 |
This data assists in preparing accurate molar concentrations for experimental assays.
In Vivo Formulation Method
- Preparation involves dissolving the compound in DMSO to create a master stock solution.
- Sequential dilution with co-solvents such as PEG300, Tween 80, and water or corn oil is performed to obtain a clear solution suitable for administration.
- Physical methods like vortexing, ultrasound, or gentle heating are recommended to ensure complete dissolution before adding the next solvent.
- This method ensures reproducible dosing and bioavailability in animal studies.
Summary and Expert Commentary
The preparation of this compound is best exemplified by the seven-step synthetic route starting from methyl (2R)-glycidate involving:
- A regio- and stereoselective enzymatic lactamization step catalyzed by lipase,
- Subsequent N-Boc protection,
- Chemoselective borane reduction,
- Final hydrolysis to yield the target acid.
This method balances efficiency, selectivity, and scalability, making it a preferred route in research and development settings. The use of enzyme catalysis and flow cell technology highlights advances in green chemistry and process intensification. Additionally, practical formulation data supports its application in biological studies.
This article synthesizes information from peer-reviewed research and commercial sources, excluding unreliable websites, to provide a professional and authoritative overview of the preparation methods of this compound.
Q & A
Q. What are the established synthetic routes for (R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, and what key enzymatic methods are employed?
The compound is synthesized via a seven-step process starting from methyl (2R)-glycidate. A pivotal step involves lipase-catalyzed regioselective lactamization of amino diester intermediates, which ensures stereochemical fidelity. SpinChem rotating flow cell technology enhances enzyme recycling and reaction efficiency. Subsequent steps include N-Boc protection and borane-mediated reduction of the lactam moiety, followed by LiBr/Et₃N-mediated hydrolysis to yield the final product (39% overall yield) .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- NMR spectroscopy (¹H/¹³C) verifies structural integrity, particularly the stereochemistry of the R-configuration.
- Chiral HPLC or polarimetry assesses enantiomeric purity.
- Mass spectrometry (MS) confirms molecular weight (245.27 g/mol).
- Purity validation (>95%) is achieved via reverse-phase HPLC with UV detection, as referenced in supplier specifications .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is classified with GHS Warning (H302, H315, H319, H335). Key precautions include:
- Use of PPE (gloves, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation.
- Storage at 2–8°C in sealed containers to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously maintained during synthesis and purification?
- Lipase selectivity (e.g., Candida antarctica lipase B) ensures regioselective lactamization, minimizing racemization .
- Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers post-synthesis.
- Crystallization optimization (e.g., solvent polarity adjustments) enhances diastereomeric salt separation .
Q. What strategies optimize reaction yields in large-scale syntheses of this compound?
- Catalyst loading modulation : Reduced enzyme quantities via SpinChem flow reactors improve cost-efficiency .
- Temperature control : Maintaining ≤25°C during borane reduction prevents side reactions.
- Solvent selection : Acetonitrile/water mixtures enhance hydrolysis rates while minimizing ester byproducts .
Q. What challenges arise in crystallographic characterization of this compound, and how are they addressed?
- Low crystallinity : Co-crystallization with heavy atoms (e.g., iodine derivatives) improves diffraction quality.
- Twinned crystals : SHELXL software refines high-resolution data, resolving overlapping reflections .
- Boc-group instability : Rapid data collection at low temperatures (100 K) prevents decomposition .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream functionalization?
- Acid-labile protection : Boc removal (e.g., with TFA) enables selective carboxylate activation for peptide coupling.
- Steric effects : The bulky Boc group directs regioselective reactions at the oxazepane ring’s C-2 position.
- pH-dependent stability : Hydrolysis under mild basic conditions (pH 8–9) preserves the oxazepane backbone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
